molecular formula C17H33N5O6 B165805 Val-Thr-Lys-Gly CAS No. 133605-54-6

Val-Thr-Lys-Gly

Cat. No.: B165805
CAS No.: 133605-54-6
M. Wt: 403.5 g/mol
InChI Key: DQPMXYDFWRYWQV-UHFFFAOYSA-N
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Description

Val-Thr-Lys-Gly is a complex organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Thr-Lys-Gly typically involves multi-step organic synthesis. The process begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acid derivatives using reagents like carbodiimides or active esters. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the compound is assembled step-by-step on a solid support. This method allows for efficient purification and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Val-Thr-Lys-Gly undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .

Scientific Research Applications

Val-Thr-Lys-Gly has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Val-Thr-Lys-Gly involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s multiple functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Val-Thr-Lys-Gly apart is its complex structure, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in research and industrial applications .

Properties

CAS No.

133605-54-6

Molecular Formula

C17H33N5O6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25)

InChI Key

DQPMXYDFWRYWQV-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

sequence

VXKG

Synonyms

Val-Thr-Lys-Gly

Origin of Product

United States

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